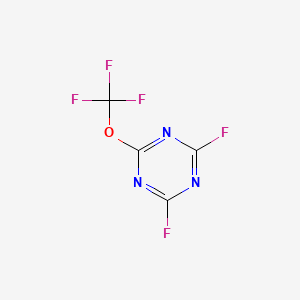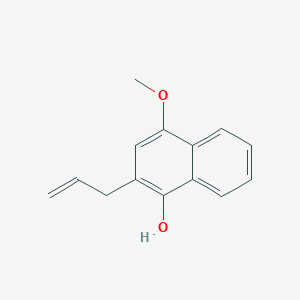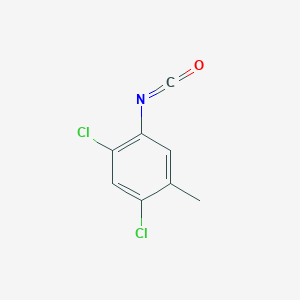
1,5-Dichloro-2-isocyanato-4-methylbenzene
概要
説明
1,5-Dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of 2,4-dichloro-5-methylphenyl isocyanate often involves large-scale phosgenation processes. The amine precursor is reacted with phosgene in a continuous flow reactor, ensuring efficient conversion and high yield. Safety measures are crucial due to the toxic nature of phosgene .
化学反応の分析
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form 2,4-dichloro-5-methylphenylamine and carbon dioxide.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
科学的研究の応用
1,5-Dichloro-2-isocyanato-4-methylbenzene is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichloro-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate in the formation of more complex molecules .
類似化合物との比較
Similar Compounds
2-Chloro-5-methylphenyl isocyanate: Similar structure but with one chlorine atom.
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methylbenzene is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other isocyanates may not be as effective .
特性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC名 |
1,5-dichloro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NO/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 |
InChIキー |
AQJNQVHWUAXGPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)N=C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
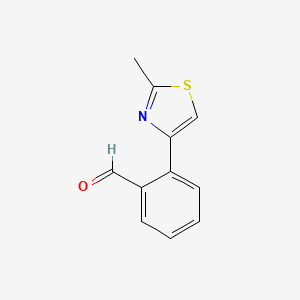
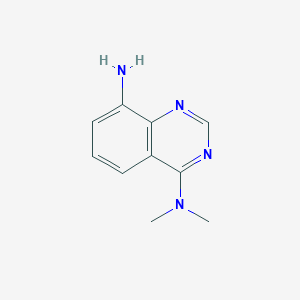
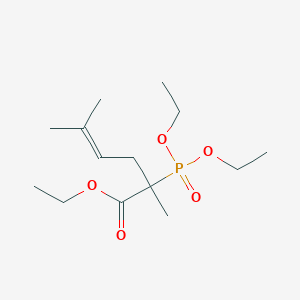
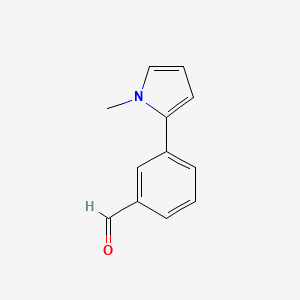
![5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole](/img/structure/B8528146.png)

![Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8528151.png)
![5-Chloro[1,3]oxazolo[4,5-h]quinoline-2-carbonitrile](/img/structure/B8528153.png)
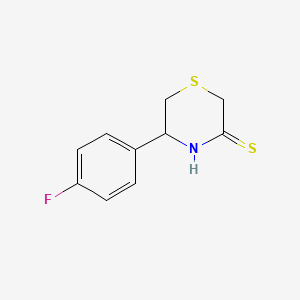
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester](/img/structure/B8528193.png)

